- Chemistry of aminophenols. Part 3: First synthesis of nitrobenzo[b]furans via a coupling-cyclization approach, Tetrahedron Letters, 2002, 43(51), 9377-9380

Cas no 89487-91-2 (2-Iodo-4-nitrophenol)

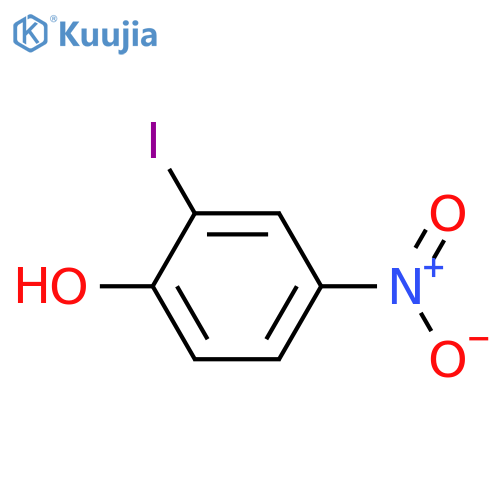

2-Iodo-4-nitrophenol structure

商品名:2-Iodo-4-nitrophenol

CAS番号:89487-91-2

MF:C6H4INO3

メガワット:265.005333900452

MDL:MFCD01165664

CID:724622

PubChem ID:329761286

2-Iodo-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-4-nitrophenol

- Phenol, 2-iodo-4-nitro-

- 2-Iodo-4-nitro-phenol

- 4-Hydroxy-3-iodonitrobenzene

- 4-nitro-iodophenol

- NSC141347

- zlchem 895

- 2-iodanyl-4-nitro-phenol

- 4hydroxy-3-iodo-nitrobenzene

- 4-hydroxy-3-iodo-nitrobenzene

- ZLD0357

- BKQFOYCEUMVWOW-UHFFFAOYSA-N

- VZ24790

- AB1006753

- X6896

- ST45008475

- R4260

- BB 0259

- 2-Iodo-4-nitrophenol (ACI)

- NSC 141347

- Y11306

- DS-12994

- DB-021225

- ALBB-024694

- DTXSID00301140

- SCHEMBL482237

- SY047543

- MFCD01165664

- NSC-141347

- F0243-0017

- AKOS005207513

- CS-0186653

- 89487-91-2

- 2-Iodo-4-nitrophenol, >=98.0%, >=98.0% (HPLC)

-

- MDL: MFCD01165664

- インチ: 1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H

- InChIKey: BKQFOYCEUMVWOW-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=C(I)C(O)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 264.92359g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 264.92359g/mol

- 単一同位体質量: 264.92359g/mol

- 水素結合トポロジー分子極性表面積: 66Ų

- 重原子数: 11

- 複雑さ: 158

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 89-94 °C

- PSA: 66.05000

- LogP: 2.42820

2-Iodo-4-nitrophenol セキュリティ情報

2-Iodo-4-nitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Iodo-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257323-100mg |

2-Iodo-4-nitrophenol |

89487-91-2 | 98% | 100mg |

¥130.00 | 2024-04-26 | |

| Ambeed | A197821-100mg |

2-Iodo-4-nitrophenol |

89487-91-2 | 98% | 100mg |

$13.0 | 2025-02-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-230421-1g |

2-Iodo-4-nitrophenol, |

89487-91-2 | 1g |

¥1625.00 | 2023-09-05 | ||

| TRC | I202621-1g |

2-Iodo-4-nitrophenol |

89487-91-2 | 1g |

$ 230.00 | 2022-06-04 | ||

| TRC | I202621-100mg |

2-Iodo-4-nitrophenol |

89487-91-2 | 100mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I202621-500mg |

2-Iodo-4-nitrophenol |

89487-91-2 | 500mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZZ868-200mg |

2-Iodo-4-nitrophenol |

89487-91-2 | 98% | 200mg |

514.0CNY | 2021-07-14 | |

| abcr | AB414997-5 g |

2-Iodo-4-nitrophenol, 95%; . |

89487-91-2 | 95% | 5g |

€514.00 | 2023-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257323-1g |

2-Iodo-4-nitrophenol |

89487-91-2 | 98% | 1g |

¥542.00 | 2024-04-26 | |

| Life Chemicals | F0243-0017-2.5g |

2-iodo-4-nitrophenol |

89487-91-2 | 95%+ | 2.5g |

$498.0 | 2023-09-07 |

2-Iodo-4-nitrophenol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Dimethyl sulfoxide , Water ; 0 °C

1.2 Reagents: Potassium iodide ; rt

1.2 Reagents: Potassium iodide ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 - 5 °C; 2 h, 0 - 5 °C; overnight, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

リファレンス

- Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates, Journal of Organic Chemistry, 2010, 75(12), 4131-4134

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 60 °C

リファレンス

- A convenient procedure for the iodination of arenes, Journal of Chemical Research, 2006, (9), 575-576

合成方法 4

はんのうじょうけん

1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 0.5 h, rt

1.2 5 - 10 °C; 6.0 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 5 - 10 °C; 6.0 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- A green reagent for the iodination of phenols, Synthesis, 2008, (15), 2327-2332

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Sodium iodide , Sodium chlorite Solvents: Methanol , Water ; 0 °C; 0 °C → rt; 18 h, rt

リファレンス

- Increased endothelial cell selectivity of triazole-bridged dihalogenated A-ring analogues of combretastatin A-1, Bioorganic & Medicinal Chemistry, 2012, 20(5), 1749-1759

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Morpholine, compd. with iodine (1:1) Solvents: Water ; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt; 15 min, rt

1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled

1.2 Reagents: Phosphoric acid Solvents: Water ; pH 2, cooled; 24 h, cooled

リファレンス

- Iodination of phenols in water using easy to handle amine-iodine complexes, Journal of the Brazilian Chemical Society, 2009, 20(10), 1916-1920

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium bisulfate , Potassium iodide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane , Water ; 30 - 40 min, rt

リファレンス

- Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837

合成方法 8

はんのうじょうけん

1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iodine , Potassium ferrate (K2FeO4) Solvents: Hexane ; 150 min, rt → reflux

リファレンス

- Efficient iodination of aromatic compounds using potassium ferrate supported on montmorillonite, Chinese Chemical Letters, 2011, 22(12), 1427-1430

合成方法 9

はんのうじょうけん

1.1 Reagents: Iodine , Sodium nitrite Solvents: Methanol , Water ; 1.5 - 6 h, rt

リファレンス

- Sodium nitrite, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11

合成方法 10

はんのうじょうけん

1.1 Reagents: Iodine , Hydrochloric acid , Ammonia , Potassium iodide Solvents: Water ; 24 h, 0 - 5 °C

リファレンス

- A facile and efficient synthesis of dronedarone hydrochloride, Bulletin of the Korean Chemical Society, 2014, 35(7), 1970-1972

合成方法 11

はんのうじょうけん

1.1 Reagents: Iodine , Selectfluor Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 24 h, 80 °C

リファレンス

- Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA-BF4, ARKIVOC (Gainesville, 2002, (11), 249-255

合成方法 12

はんのうじょうけん

1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Dimethylformamide ; rt

リファレンス

- A simple acromelic acid analog potentially useful for receptor photoaffinity labeling and biochemical studies, Tetrahedron Letters, 2004, 45(20), 3933-3936

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium iodide , Phosphonium, (2-methylphenyl)triphenyl-, perchlorate (1:1) Solvents: Acetonitrile ; 4.5 h, reflux

リファレンス

- Regioselective iodination of aromatic compounds with potassium iodide in the presence of benzyltriphenylphosphonium perchlorate, Chinese Chemical Letters, 2012, 23(3), 261-264

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium iodide , Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ; 6 h, rt

リファレンス

- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate, Journal of Chemical Research, 2004, (4), 294-295

合成方法 15

はんのうじょうけん

1.1 Reagents: Iodine , Ammonia , Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 4 d, rt; rt; 2 d, rt; rt; 17 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

リファレンス

- What Is the Structure of the Antitubercular Natural Product Eucapsitrione?, Journal of Organic Chemistry, 2017, 82(14), 7287-7299

合成方法 16

はんのうじょうけん

1.1 Reagents: Iodine , Silver nitrate ; 1 min, rt

1.2 10 min, rt; 10 - 30 min, rt

1.2 10 min, rt; 10 - 30 min, rt

リファレンス

- Solvent-free iodination of arenes using iodine-silver nitrate combination, Synthetic Communications, 2007, 37(8), 1259-1265

合成方法 17

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide , Potassium iodide Solvents: Methanol , Water ; 30 min, rt; 8 h, rt

1.2 Reagents: Sodium thiosulfate

1.2 Reagents: Sodium thiosulfate

リファレンス

- Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide, Tetrahedron Letters, 2010, 51(16), 2170-2173

2-Iodo-4-nitrophenol Preparation Products

2-Iodo-4-nitrophenol 関連文献

-

1. CCCX.—Use of the salts of the arylsulphonhalogenoamides in the estimation and iodination of phenolsElwyn Roberts J. Chem. Soc. Trans. 1923 123 2707

-

Melody Yee-Man Wong,Sin-Heng Man,Chi-Ming Che,Kai-Chung Lau,Kwan-Ming Ng Analyst 2014 139 1482

-

A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025

-

5. 298. The mesomorphic transition temperatures of 3′-substituted 4′-n-octyloxydiphenyl-4-carboxylic acidsG. W. Gray,B. M. Worrall J. Chem. Soc. 1959 1545

89487-91-2 (2-Iodo-4-nitrophenol) 関連製品

- 99-59-2(2-Methoxy-5-nitroaniline)

- 99-53-6(2-Methyl-4-nitrophenol)

- 305-85-1(2,6-Diiodo-4-nitrophenol)

- 197243-46-2(2-Iodo-5-nitrophenol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89487-91-2)2-Iodo-4-nitrophenol

清らかである:99%

はかる:5g

価格 ($):269.0